![molecular formula C14H16ClN3O2 B5554331 N-{[3-(2-氯苯基)-1,2,4-恶二唑-5-基]甲基}-2,2-二甲基丙酰胺](/img/structure/B5554331.png)

N-{[3-(2-氯苯基)-1,2,4-恶二唑-5-基]甲基}-2,2-二甲基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

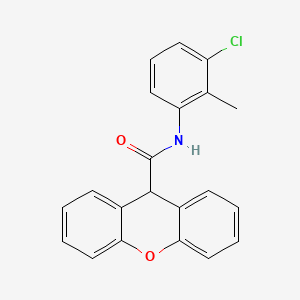

The study and application of N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide focus on its synthesis, molecular structure, and unique properties. This compound is of interest due to its potential utility in various fields, including organic chemistry and materials science, owing to its structural features and reactivity.

Synthesis Analysis

The synthesis of related oxadiazole compounds involves multiple steps, including the preparation of precursors and subsequent reactions to introduce specific functional groups. For instance, the synthesis of N-substituted oxadiazole derivatives has been reported through reactions involving esterification, hydrazide formation, and cyclization steps to form the oxadiazole ring (Siddiqui et al., 2016)[https://consensus.app/papers/synthesis-pharmacological-evaluation-molecular-docking-siddiqui/06c4310244255df88c1e7cfd457d0130/?utm_source=chatgpt].

Molecular Structure Analysis

Molecular structure analysis of oxadiazole compounds reveals specific intramolecular and intermolecular interactions that influence their stability and reactivity. X-ray crystallography studies have provided insights into the arrangement of atoms and the presence of hydrogen bonds that contribute to the molecular conformation (Wang et al., 2004)[https://consensus.app/papers/1‐26‐dimethylphenylaminocarbonylmethyl‐4‐3‐4‐nitrophenyl‐124‐oxadiazol‐5‐ylmethylpiperazine-wang/07ea2e546284531582391be4a638957c/?utm_source=chatgpt].

Chemical Reactions and Properties

Oxadiazole compounds participate in various chemical reactions, such as nucleophilic substitutions and ring transformations, which are useful in synthesizing complex molecules. The reactivity of these compounds is often influenced by the presence of electron-withdrawing or electron-donating groups attached to the oxadiazole ring (Yih et al., 1970)[https://consensus.app/papers/transformations-herbicide-yih/e1145dc57ca5551396bfda5aab2a0367/?utm_source=chatgpt].

科学研究应用

化学性质和合成路线

一项研究深入探讨了涉及 N-烷基-N-甲基-N-[(5-苯基-1,2,4-恶二唑-3-基)甲基]胺的开环和 C-C 键断裂反应,展示了该化学类别中化合物的复杂化学行为和潜在的合成用途 (Jäger 等人,2002)。另一项研究提出了一种合成 1,3,4-恶二唑衍生物的新型五步合成路线,突出了其有效的 α-葡萄糖苷酶抑制潜力,表明在药物发现中的潜在应用 (Iftikhar 等人,2019)。

潜在的生物活性

对有机 N-卤代化合物(包括衍生物的制备和反应)的研究暗示了这些化合物在进一步化学转化中的多功能性,可能导致生物活性分子 (Fuchigami & Odo,1977)。此外,基础 N-(5-芳基-1,3,4-恶二唑-2-基)丙酰胺和丁酰胺的合成和生物学特性证明了相当大的局部麻醉活性,表明此类化合物的医学应用可能性 (Saxena 等人,1984)。

先进材料开发

开发含有侧链中 1,3,4-恶二唑环的蓝光发射聚酰胺和聚(酰胺-酰亚胺)是对使用这些化合物创造具有特定光学性质的材料的显着探索。这些聚合物表现出高热稳定性、在有机溶剂中的良好溶解性和蓝色区域中的荧光,显示出它们在光电子学和荧光材料领域的潜力 (Hamciuc 等人,2015)。

分子线和电子性质

一项关于由 π-扩展乙炔基和丁二炔基-2,5-二苯基-1,3,4-恶二唑衍生物组成的分子线的研究所阐述了这些化合物的合成、氧化还原、结构和光电性质。它强调了这些材料由于其独特的电子特性而在电子和光子应用中的潜力 (Wang 等人,2006)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2/c1-14(2,3)13(19)16-8-11-17-12(18-20-11)9-6-4-5-7-10(9)15/h4-7H,8H2,1-3H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFARELMWVLTCHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=NC(=NO1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-benzyl-8-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554249.png)

![N-{(3R*,4S*)-4-isopropyl-1-[(4-methoxy-1-piperidinyl)sulfonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5554291.png)

![2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B5554302.png)

![6-[({[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5554305.png)

![3-[2-(1-azepanyl)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554320.png)

![1-(2-biphenylyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5554323.png)